molecular formula C16H19ClN4O3 B2926551 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956961-80-1

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2926551
CAS No.: 956961-80-1
M. Wt: 350.8
InChI Key: BPASIUQQUNZOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. Pyrazole carboxamide derivatives are a significant class of compounds in medicinal and agricultural chemistry due to their diverse biological activities. Researchers are exploring their potential as key scaffolds in drug discovery . Recent scientific literature highlights that structurally similar 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent, covalent pan-inhibitors of Fibroblast Growth Factor Receptors (FGFRs), showing promising nanomolar-level activity against both wild-type and gatekeeper mutant variants, which is a known challenge in cancer therapeutics . In parallel, other pyrazole carboxamide analogs have demonstrated potent antifungal properties. Studies on compounds like SCU2028 have shown that the mechanism of action for these molecules can involve disruption of mitochondrial function in pathogens, specifically by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (Complex II) and cytochrome c oxidase (Complex IV) . The core pyrazole structure is a versatile pharmacophore, and its derivatives are frequently investigated for their antitumor, anti-inflammatory, and antibacterial activities . This specific compound, with its chloro and methoxybenzyl substituents, represents a valuable chemical tool for researchers working in these fields. It is ideal for conducting in vitro assays, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action in various biological targets. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-10-14(15(17)21(2)20-10)16(23)19-9-13(22)18-8-11-4-6-12(24-3)7-5-11/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASIUQQUNZOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known by its CAS number 956961-80-1, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN4O3C_{16}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 350.8 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives often exhibit significant anti-inflammatory effects. In a study involving various pyrazole derivatives, compounds similar to 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains including E. coli and S. aureus, showing promising results against these pathogens . The presence of the methoxybenzyl group may enhance its interaction with bacterial membranes, contributing to its efficacy.

3. Anticancer Potential

There is emerging evidence that pyrazole derivatives can exhibit anticancer activity. In vitro studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells, mediated by the modulation of various signaling pathways.

The biological activity of 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:

  • Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines, thereby reducing inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been observed with related pyrazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole compounds:

  • Anti-inflammatory Studies : A study reported that certain pyrazole derivatives inhibited TNF-α and IL-6 production by up to 85% at specific concentrations .
  • Antimicrobial Testing : Testing against E. coli and S. aureus revealed that modifications in the structure significantly influenced antimicrobial effectiveness .
  • Anticancer Research : In vitro assays demonstrated that pyrazole derivatives could reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₁₆H₁₉ClN₄O₂
  • Molecular Weight : 342.8 g/mol
  • Key Functional Groups: 5-Chloro-1,3-dimethylpyrazole (electron-withdrawing Cl and methyl groups enhance stability).
Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazole-4-carboxamides, where substituent variations significantly influence properties. Below is a comparative analysis with key analogues:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Differences Reference
Target Compound (CAS 955961-68-9) 4-Methoxybenzylamino 342.8 Not reported Not reported Balanced lipophilicity due to methoxy group
5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide 3,4-Dimethoxyphenethyl 381.8 Not reported Not reported Increased polarity from two methoxy groups; potential for enhanced solubility
Compound 3a () Phenyl, 4-cyanophenyl 403.1 133–135 68 Higher molecular weight due to aromatic substituents; lower lipophilicity
Compound 3d () 4-Fluorophenyl 421.0 181–183 71 Fluorine enhances electronegativity; higher melting point suggests stronger crystal packing
Furametpyr (CAS: 123572-88-3) 1,1,3-Trimethylisobenzofuran 333.8 Not reported Not reported Bulky isobenzofuran substituent; likely reduced solubility
Regulatory and Environmental Considerations

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives under reflux conditions to form the 1,3-dimethylpyrazole backbone. Chlorination at the 5-position is achieved using POCl₃ or NCS (N-chlorosuccinimide) .

Carboxamide Functionalization : The 4-carboxamide group is introduced via coupling reactions (e.g., HATU/DIPEA-mediated amidation) with 2-[(4-methoxybenzyl)amino]-2-oxoethylamine.

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is used to isolate the final product.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and confirm intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • HPLC : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time ~8.2 min for ≥98% purity .
  • NMR : Confirm substituent positions (e.g., ¹H NMR: δ 2.3 ppm for CH₃ at pyrazole-C3, δ 3.8 ppm for OCH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₇H₂₁ClN₄O₃ ([M+H]⁺): 365.1384 .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?

Methodological Answer:

Assay Standardization :

  • Use uniform cell lines (e.g., HEK293T for kinase profiling) and control compounds (e.g., staurosporine).
  • Validate ATP concentration (e.g., 10 µM for competitive inhibition assays).

Data Normalization : Apply Z-score analysis to account for inter-lab variability in IC₅₀ values .

Structural Confirmation : Re-evaluate compound integrity post-assay via LC-MS to rule out degradation .

Q. What strategies optimize the solubility of this compound for in vitro pharmacological studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions in pH 7.4 PBS buffer (for zwitterionic stabilization of the carboxamide group) .
  • Sonication : Apply 20 kHz ultrasonic pulses for 10 min to disrupt aggregates.

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

Core Modifications :

  • Replace the 4-methoxybenzyl group with halogenated analogs (e.g., 4-Cl) to assess π-π stacking effects .
  • Introduce bulkier substituents at the pyrazole-N1 to sterically hinder off-target binding .

In Silico Docking : Use AutoDock Vina to predict binding affinities to kinase ATP pockets (e.g., PDB: 1ATP) .

Biological Validation : Test analogs against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity indices .

Q. What analytical techniques are critical for resolving spectral data discrepancies (e.g., ambiguous NOESY correlations)?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at 298 K and 318 K to distinguish dynamic effects from structural anomalies .
  • 2D Heteronuclear Correlation (HSQC) : Map ¹H-¹³C couplings to confirm connectivity between the pyrazole-C4 carboxamide and the ethyl spacer .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (hexane/ethyl acetate) .

Methodological Challenges

Q. How should researchers address low yields in the final amidation step?

Methodological Answer:

  • Activation Reagents : Switch from HATU to PyBOP for sterically hindered amines, improving coupling efficiency by ~30% .
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization of the 2-oxoethylamine moiety .
  • Workup Optimization : Extract unreacted starting materials with ethyl acetate (3×50 mL) before chromatography .

Q. What in silico tools predict metabolic stability of this compound for preclinical studies?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP3A4/2D6 metabolism rates and BBB permeability .
  • Metabolite Identification : Employ GLORYx to simulate phase I/II transformations (e.g., O-demethylation at the 4-methoxy group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.